molecular formula C21H27N7NaO16P3S B13830900 Thionicotinamid-TPN sodium salt

Thionicotinamid-TPN sodium salt

Cat. No.: B13830900
M. Wt: 781.5 g/mol
InChI Key: YIVBWJAEEXUSSB-QYZPTAICSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: Thionicotinamid-TPN sodium salt can be synthesized through a multi-step process involving the reaction of thionicotinamide with adenine dinucleotide phosphate. The reaction typically requires specific conditions such as controlled temperature and pH to ensure the formation of the desired product. The compound is soluble in water at a concentration of 50 mg/mL, yielding a clear, yellow to dark yellow solution .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes purification steps such as high-performance liquid chromatography (HPLC) to remove impurities and ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: Thionicotinamid-TPN sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers .

Scientific Research Applications

Thionicotinamid-TPN sodium salt has a wide range of applications in scientific research, including:

Mechanism of Action

Thionicotinamid-TPN sodium salt functions as an analog of nicotinamide adenine dinucleotide phosphate (NADP). It stimulates partial calcium release and blocks successive challenges with nicotinic acid adenine dinucleotide phosphate (NAADP). This action is due to the presence of NAADP as a contaminant, which challenges the NAADP antagonist functions of this compound .

Comparison with Similar Compounds

Uniqueness: Thionicotinamid-TPN sodium salt is unique due to its specific role in blocking nicotinate adenine dinucleotide phosphate (NAADP)-induced calcium release, which distinguishes it from other similar compounds .

Properties

Molecular Formula

C21H27N7NaO16P3S

Molecular Weight

781.5 g/mol

IUPAC Name

sodium;[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-[[[[(2R,3S,4R,5R)-5-(3-carbamothioylpyridin-1-ium-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-oxidophosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate

InChI

InChI=1S/C21H28N7O16P3S.Na/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(42-45(32,33)34)13(30)11(41-21)6-39-46(35,36)44-47(37,38)43-15-10(5-29)40-20(14(15)31)27-3-1-2-9(4-27)18(23)48;/h1-4,7-8,10-11,13-16,20-21,29-31H,5-6H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,48);/q;+1/p-1/t10-,11-,13-,14-,15-,16-,20-,21-;/m1./s1

InChI Key

YIVBWJAEEXUSSB-QYZPTAICSA-M

Isomeric SMILES

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)[O-])O)O)C(=S)N.[Na+]

Canonical SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)OP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)[O-])O)O)C(=S)N.[Na+]

Origin of Product

United States

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